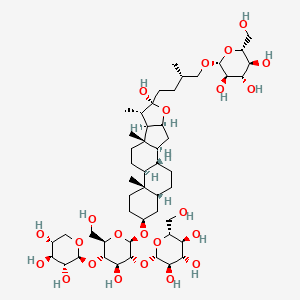
Officinalisnin-II
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Officinalisnin-II is a natural saponin compound derived from the roots of Asparagus filicinus. It has garnered significant attention due to its potential anti-aging properties and various pharmacological activities, including antioxidative, antitumor, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Officinalisnin-II is typically isolated from the roots of Asparagus filicinus through a series of extraction and purification processes. The roots are subjected to continuous reflux extraction using a methanol-water mixture (60% methanol). The extract is then purified using HPD-300 macroporous resin to obtain the saponin-rich fraction .
Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the extraction and purification processes used in laboratory settings can be scaled up for industrial applications. The use of macroporous resins and continuous reflux extraction are common techniques in the industrial production of saponins .
Chemical Reactions Analysis
Types of Reactions: Officinalisnin-II undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Officinalisnin-II has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying saponin chemistry and its reactivity.
Biology: Investigated for its effects on cellular processes, including antioxidative and anti-inflammatory activities.
Medicine: Explored for its potential anti-aging properties and its ability to enhance the longevity of model organisms like Caenorhabditis elegans.
Mechanism of Action
The mechanism of action of Officinalisnin-II involves its interaction with various molecular targets and pathways. It has been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase. These enzymes play a crucial role in mitigating oxidative stress, which is a key factor in the aging process. Additionally, this compound has been found to modulate signaling pathways involved in inflammation and cell survival .
Comparison with Similar Compounds
Officinalisnin-I: Another saponin compound isolated from Asparagus species with similar pharmacological properties.
Diosgenin: A steroidal saponin found in various plants, known for its anti-inflammatory and antioxidative effects.
Ginsenosides: Saponins derived from ginseng, widely studied for their diverse pharmacological activities
Uniqueness of Officinalisnin-II: this compound stands out due to its specific molecular structure and its potent anti-aging effects demonstrated in model organisms. Its ability to enhance the activity of multiple antioxidant enzymes and modulate key signaling pathways makes it a unique and valuable compound for further research and potential therapeutic applications .
Properties
Molecular Formula |
C50H84O23 |
|---|---|
Molecular Weight |
1053.2 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,6R,7S,8R,9S,12S,13S,16S,18R)-6-hydroxy-16-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C50H84O23/c1-20(18-65-44-39(61)36(58)34(56)29(15-51)68-44)7-12-50(64)21(2)32-28(73-50)14-26-24-6-5-22-13-23(8-10-48(22,3)25(24)9-11-49(26,32)4)67-47-43(72-46-40(62)37(59)35(57)30(16-52)69-46)41(63)42(31(17-53)70-47)71-45-38(60)33(55)27(54)19-66-45/h20-47,51-64H,5-19H2,1-4H3/t20-,21-,22+,23-,24+,25-,26-,27+,28-,29+,30+,31+,32-,33-,34+,35+,36-,37-,38+,39+,40+,41-,42+,43+,44+,45-,46-,47+,48-,49-,50+/m0/s1 |
InChI Key |
TUDCHFPLNJLAIG-DVUUGCSZSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)O[C@@]1(CC[C@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(CO7)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















